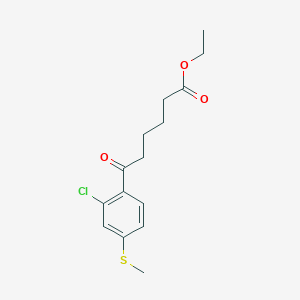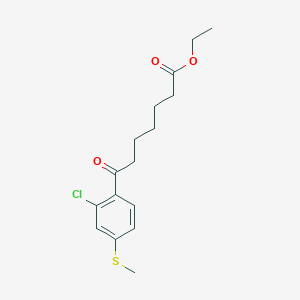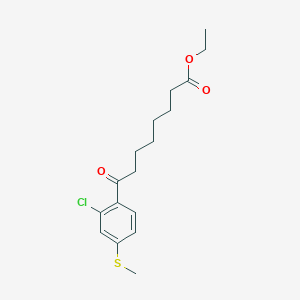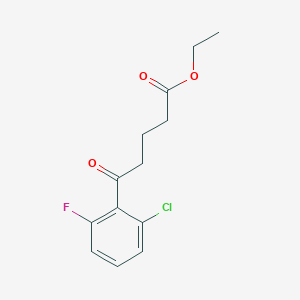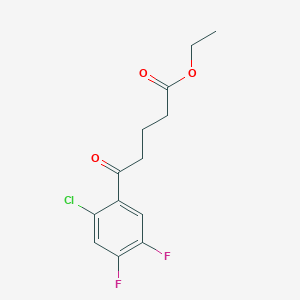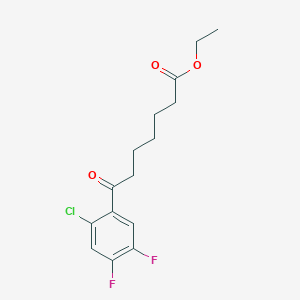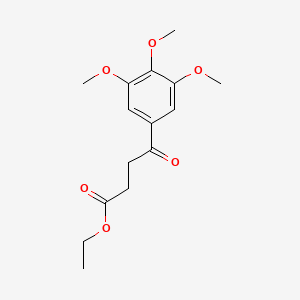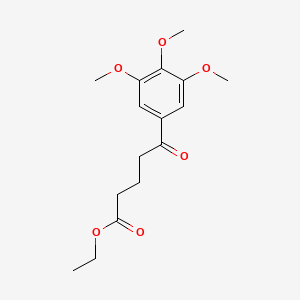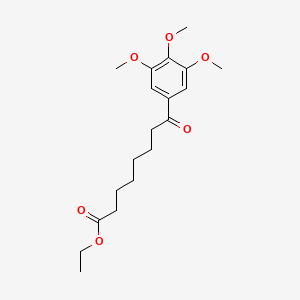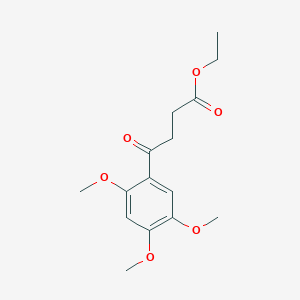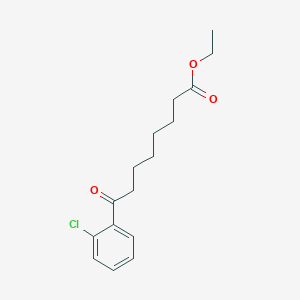
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 2-chlorophenyl group and a keto group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(2-chlorophenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(2-chlorophenyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 8-(2-chlorophenyl)-8-oxooctanoic acid.
Reduction: 8-(2-chlorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of esters with biological systems, including enzyme-catalyzed reactions.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 8-(2-chlorophenyl)-8-oxooctanoic acid, which can then interact with its target. The keto group and the phenyl ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate can be compared with similar compounds such as:
Ethyl 8-(2-bromophenyl)-8-oxooctanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Ethyl 8-(2-methylphenyl)-8-oxooctanoate: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility of the 8-oxooctanoate scaffold in chemical and biological research.
特性
IUPAC Name |
ethyl 8-(2-chlorophenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAUTCXIDDTPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645864 |
Source


|
| Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-09-6 |
Source


|
| Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
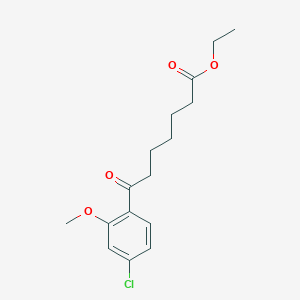
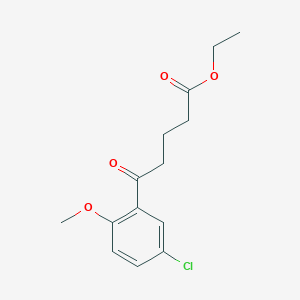
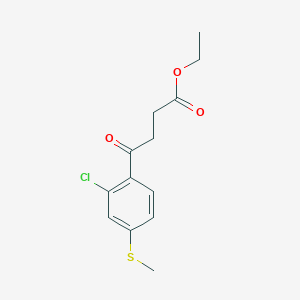
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
